molecular formula C7H4N4O4 B14691067 3,7-Dinitro-1h-indazole CAS No. 31163-67-4

3,7-Dinitro-1h-indazole

Cat. No.: B14691067
CAS No.: 31163-67-4
M. Wt: 208.13 g/mol
InChI Key: PGUNZLWSPXJVBG-UHFFFAOYSA-N
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Description

3,7-Dinitro-1h-indazole is a heterocyclic compound featuring a bicyclic structure composed of a pyrazole ring fused to a benzene ring. The presence of nitro groups at positions 3 and 7 of the indazole ring imparts unique chemical properties to this compound. Indazole derivatives, including this compound, are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 3,7-Dinitro-1h-indazole can be achieved through various synthetic routes. One common method involves the nitration of 1H-indazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the desired positions .

Industrial production methods for this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

3,7-Dinitro-1h-indazole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include amino-indazoles and substituted indazole derivatives .

Mechanism of Action

The mechanism of action of 3,7-Dinitro-1h-indazole involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates that can interact with cellular components. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

3,7-Dinitro-1h-indazole can be compared with other nitro-substituted indazole derivatives, such as 4-nitro-1H-indazole and 5-nitro-1H-indazole. These compounds share similar structural features but differ in the position and number of nitro groups, which can significantly influence their chemical reactivity and biological activity .

Conclusion

This compound is a versatile compound with significant importance in various scientific fields Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications

Properties

IUPAC Name

3,7-dinitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O4/c12-10(13)5-3-1-2-4-6(5)8-9-7(4)11(14)15/h1-3H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUNZLWSPXJVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514249
Record name 3,7-Dinitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31163-67-4
Record name 3,7-Dinitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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